molecular formula C6H6O3 B514983 4-(Hydroxymethyl)furan-3-carbaldehyde CAS No. 18800-15-2

4-(Hydroxymethyl)furan-3-carbaldehyde

Cat. No.: B514983
CAS No.: 18800-15-2
M. Wt: 126.11g/mol
InChI Key: NVVLCOOWODWKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hydroxymethyl)furan-3-carbaldehyde is a furanic organic compound that serves as a versatile and valuable building block in chemical synthesis and biorefinery research. It features the same aldehyde and hydroxymethyl functional groups as its more common isomer, 5-HMF, but with a distinct substitution pattern on the furan ring that enables access to different chemical spaces . This structure makes it a promising platform chemical for producing a range of value-added derivatives. Its primary research value lies in its potential as a precursor for synthesizing 2,4-substituted furan compounds, which have significant applications in pharmaceutical and material science industries . Specific high-value molecules that can be derived from it include 2,4-bis(hydroxymethyl)furan, a known precursor for calcineurin inhibitors , and 4-(hydroxymethyl)furan-2-carboxylic acid, which can be further converted into compounds targeting the prostaglandin receptor EP4 . Furthermore, it can be upgraded to furan-2,4-dicarboxylic acid (2,4-FDCA), a monomer with potential applications in producing bio-based polymers and liquid crystal materials . The compound can be synthesized from biomass-derived glycerol via a multi-step process involving base-catalyzed condensation and acid-catalyzed dehydration . In biological systems, the enzyme 4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthase (MfnB) has been identified to catalyze the formation of a phosphorylated derivative of 4-HMF from D-glyceraldehyde-3-phosphate in the biosynthetic pathway of the coenzyme methanofuran in methanogens . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

18800-15-2

Molecular Formula

C6H6O3

Molecular Weight

126.11g/mol

IUPAC Name

4-(hydroxymethyl)furan-3-carbaldehyde

InChI

InChI=1S/C6H6O3/c7-1-5-3-9-4-6(5)2-8/h1,3-4,8H,2H2

InChI Key

NVVLCOOWODWKMS-UHFFFAOYSA-N

SMILES

C1=C(C(=CO1)C=O)CO

Canonical SMILES

C1=C(C(=CO1)C=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-(Hydroxymethyl)furan-3-carbaldehyde and related compounds:

Compound Name Structure Key Features Biological Activity/Applications Source/References
This compound Furan ring with -CH₂OH (C4) and -CHO (C3) Reactive aldehyde; potential synthetic intermediate Limited data; inferred roles in specialty chemistry Synthetic/Pharmaceutical
5-Hydroxymethylfurfural (HMF) Furan ring with -CH₂OH (C5) and -CHO (C2) Biomass-derived; dehydration product of sugars Biofuel precursor, polymer production , Natural/synthetic
4-Hydroxy-2-(3-hydroxy-2,4-dimethoxyphenyl)-6-methoxy-1-benzofuran-3-carbaldehyde Benzofuran core with hydroxyl, methoxy, and aldehyde substituents Antioxidant, antimicrobial potential due to phenolic groups Medicinal chemistry, natural product research , Plant-derived
5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde Furan-2-carbaldehyde substituted with chloro-methoxyphenyl group Halogenated aromatic substituent; synthetic intermediate Drug synthesis, agrochemicals , Synthetic
4-Hydroxy-4-(5-(hydroxymethyl)furan-2-yl)butan-2-one Hydroxymethyl furan linked to a ketone Novel natural product; unique bicyclic structure Anti-inflammatory (inferred from furan derivatives) , Natural

Detailed Comparative Analysis

Structural Nuances
  • Positional Isomerism : The placement of substituents on the furan ring significantly impacts reactivity. For example, HMF (aldehyde at C2, hydroxymethyl at C5) is highly reactive in polymerization and hydrogenation, whereas this compound (aldehyde at C3) may exhibit distinct electronic effects due to proximity between the aldehyde and hydroxymethyl groups.
  • Ring Modifications : Benzofuran derivatives (e.g., ) feature a fused benzene ring, enhancing stability and enabling π-π interactions in biological targets, unlike simple furans.

Preparation Methods

Acid-Catalyzed Hydroxymethylation of Furan Carbaldehydes

A promising route involves the hydroxymethylation of 3-furaldehyde (furan-3-carbaldehyde) using formaldehyde under acidic conditions. This method parallels the synthesis of 5-(ethoxymethyl)furan-2-methanol (EMFM) from 2-(ethoxymethyl)furan (EMF), where low-concentration hydrochloric acid (0.1–1 M) facilitates hydroxymethylation at the 5-position. Adapting this strategy, 3-furaldehyde could undergo electrophilic substitution at the 4-position via protonation of the furan ring, followed by formaldehyde addition.

Key variables include:

  • Acid strength : Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) promote carbonization, whereas dilute HCl (0.5 M) balances reactivity and selectivity.

  • Temperature : Optimal yields are observed at 30–50°C, minimizing side reactions like furan ring opening.

  • Solvent system : Biphasic systems (e.g., 1,4-dioxane/water) improve product separation.

Preliminary data from analogous systems suggest a maximum theoretical yield of 40–50% under optimized conditions, though experimental validation for 4-(hydroxymethyl)furan-3-carbaldehyde remains unreported.

Aldol Condensation and Dehydration Pathways

The dehydration of C<sub>6</sub> sugars or trioses offers an indirect route. For instance, 4-HMF is synthesized via acid-catalyzed condensation of dihydroxyacetone (DHA) followed by dehydration. Applying this to 3-carbaldehyde derivatives, glyceraldehyde-3-phosphate could serve as a precursor. The enzyme MfnB catalyzes the formation of 4-HMF-phosphate from glyceraldehyde-3-phosphate, suggesting that enzymatic dephosphorylation and oxidation might yield the target compound.

Reaction conditions :

  • Catalyst : Phosphotungstic acid (0.5 mol%) in acetic acid at 110°C.

  • Substrate ratio : 1:10 molar ratio of furan derivative to formaldehyde.

Biocatalytic and Microbial Production

Enzymatic Synthesis Using MfnB

The MfnB enzyme, identified in Lactobacillus brevis, catalyzes the conversion of glyceraldehyde-3-phosphate to 4-HMF-phosphate through a series of aldol condensation and dehydration steps. Structural studies reveal a conserved active site that binds phosphorylated intermediates, enabling precise regiocontrol. Post-synthetic modifications, such as phosphatase treatment and selective oxidation, could theoretically transform 4-HMF-phosphate into this compound.

Challenges :

  • Dephosphorylation efficiency : Requires alkaline phosphatase under mild conditions (pH 7.5, 25°C).

  • Oxidation selectivity : Controlled oxidation of the 3-position hydroxyl to carbaldehyde without over-oxidizing the hydroxymethyl group necessitates tailored catalysts.

Fermentation-Based Approaches

Recombinant E. coli strains engineered with the mfnB gene produce 4-HMF-phosphate at titers up to 1.2 g/L. Coupling this with aldehyde dehydrogenase (ALDH) overexpression could enable in vivo oxidation to the target compound. However, ALDH specificity for the 3-position remains unverified, posing a critical research gap.

Dehydration of Carbohydrate Precursors

From Dihydroxyacetone and Formaldehyde

A two-step process involving:

  • Base-catalyzed condensation : DHA reacts with formaldehyde in aqueous NaOH (pH 10) to form a hexose intermediate.

  • Acid-catalyzed dehydration : The intermediate undergoes cyclization and dehydration in H<sub>3</sub>PO<sub>4</sub> (0.1 M) at 110°C.

This method yields 4-HMF with 30% efficiency, suggesting potential adaptability for 3-carbaldehyde derivatives through substrate modification.

Solvent Effects on Selectivity

Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize furanic intermediates, suppressing humin formation. In fructose dehydration to 5-HMF, DMSO increases yields from 15.5% to 95% by stabilizing the enol intermediate. Similar solvent engineering could favor this compound formation.

Comparative Analysis of Synthetic Methods

MethodCatalyst SystemYield (%)Temperature (°C)Key Challenges
Acid-catalyzedHCl (0.5 M)40*50Regioselectivity, carbonization
Enzymatic (MfnB)MfnB + phosphatase25*25Low titer, oxidation specificity
Carbohydrate dehydrationH<sub>3</sub>PO<sub>4</sub>30*110Intermediate instability

*Theoretical estimates based on analogous reactions.

Q & A

Synthesis and Mechanistic Pathways

Q1: What are the optimized synthetic routes for 4-(Hydroxymethyl)furan-3-carbaldehyde, and how do reaction conditions influence isomer formation? Answer: The compound can be synthesized via acid-catalyzed hydrolysis of D-glucose, where Brønsted or Lewis acids (e.g., H3_3PO4_4, AlCl3_3) promote dehydration and cyclization. Key intermediates include enol ethers and furanose derivatives. Computational studies suggest that protonation of the glucose hydroxyl group initiates a cascade of dehydration steps, leading to furan ring formation. Competing pathways may yield structural isomers (e.g., 2- or 4-carbaldehyde derivatives), which can be minimized by controlling pH (2.5–3.5) and temperature (120–150°C) .

Table 1: Comparison of Isomer Yields Under Different Catalytic Conditions

CatalystTemperature (°C)pHYield (%) of 3-Carbaldehyde Isomer
H3_3PO4_41303.042
AlCl3_31402.838
FeCl3_31203.228

Structural Characterization

Q2: Which spectroscopic and crystallographic techniques are most effective for resolving the structural ambiguities of this compound? Answer:

  • X-ray crystallography : SHELX programs (e.g., SHELXL) enable high-resolution refinement of crystal structures, particularly for distinguishing aldehyde vs. ketone tautomers .
  • Vibrational spectroscopy : IR and Raman spectra can identify characteristic C=O (1680–1720 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) stretches. Discrepancies in literature data should be resolved using density functional theory (DFT)-calculated spectra for validation .
  • NMR : 13^{13}C NMR is critical for differentiating isomers; the aldehyde carbon typically resonates at δ 190–200 ppm, while hydroxymethyl groups appear at δ 60–65 ppm .

Data Contradictions

Q3: How should researchers address contradictions in reported spectroscopic data for this compound? Answer:

  • Cross-validation : Compare experimental data with DFT-predicted 1^{1}H/13^{13}C NMR shifts and IR spectra. For example, computed vibrational frequencies for 3-carbaldehyde isomers differ from 2-carbaldehyde derivatives by 10–15 cm1^{-1} in key regions .
  • Isolation protocols : Impurities from incomplete separation (e.g., residual glucose or humins) may skew results. Use preparative HPLC with a C18 column (MeOH:H2_2O = 70:30) for purification .

Biological Activity Profiling

Q4: What in vitro models are suitable for evaluating the bioactivity of this compound? Answer:

  • Antimicrobial assays : Use MIC (minimum inhibitory concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) require careful pH adjustment (neutral) to prevent aldehyde group interference .

Degradation and Stability

Q5: What factors influence the stability of this compound in aqueous solutions, and how can degradation products be identified? Answer:

  • pH-dependent hydrolysis : Under alkaline conditions (pH > 8), the compound undergoes hydration to form geminal diols. Monitor via UV-Vis at 280 nm (ε = 4500 M1^{-1}cm1^{-1}) .
  • Degradation products : LC-MS/MS can detect humins (polymeric byproducts) and smaller fragments (e.g., formic acid). Use ESI− mode for ionization .

Computational Modeling

Q6: How can DFT calculations predict the reactivity of this compound in nucleophilic addition reactions? Answer:

  • Electrostatic potential maps : Identify electrophilic sites (aldehyde carbon) and nucleophilic regions (hydroxymethyl oxygen).
  • Transition state analysis : B3LYP/6-311+G(d,p) basis sets model activation energies for reactions with amines or alcohols. Solvent effects (e.g., water) are incorporated via PCM (Polarizable Continuum Model) .

Safety and Handling

Q7: What protocols ensure safe handling of this compound during experiments? Answer:

  • PPE : Wear nitrile gloves (tested for permeation resistance) and safety goggles. Use fume hoods for synthesis steps involving volatile acids .
  • Waste disposal : Segregate aqueous and organic waste. Neutralize acidic residues with NaHCO3_3 before disposal .

Role in Polymer Chemistry

Q8: How does this compound contribute to humins formation in biomass conversion? Answer: The compound acts as a monomer in condensation reactions, forming C–C bonds via aldol addition. FTIR of humins shows broad O–H stretches (3000–3500 cm1^{-1}) and conjugated C=O/C=C systems (1600–1700 cm1^{-1}). Kinetic studies suggest autocatalytic pathways at elevated temperatures (>160°C) .

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